Parethoxycaine

概要

説明

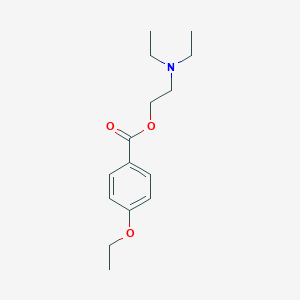

パレトキシンは、パラアミノ安息香酸エステル系に属する局所麻酔薬です。 これは獣医学で使用されており、口腔および咽頭の痛みを伴う状態に対する錠剤に使用されています 。 パレトキシンの分子式はC15H23NO3であり、分子量は265.35 g/molです .

準備方法

合成経路と反応条件: パレトキシンは、4-エトキシ安息香酸と2-(ジエチルアミノ)エタノールをエステル化することで合成できます。 反応には通常、チオニルクロリドまたはジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用して、エステル結合の形成を促進します .

工業生産方法: 工業的には、パレトキシンは、大規模なエステル化プロセスを使用して生産されています。 反応条件は、最終製品の高い収率と純度を確保するために最適化されています。 連続フロー反応器と自動システムの使用により、反応条件と製品品質の一貫性を維持できます .

化学反応の分析

反応の種類: パレトキシンは、次のようなさまざまな化学反応を起こします。

酸化: 対応するカルボン酸を生成するために酸化されます。

還元: 還元反応により、アルコール誘導体に変換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)および水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

生成される主な生成物:

酸化: 4-エトキシ安息香酸。

還元: 2-(ジエチルアミノ)エチル 4-エトキシベンジルアルコール。

4. 科学研究アプリケーション

パレトキシンには、次のような科学研究アプリケーションがあります。

化学: エステル化と加水分解反応の研究におけるモデル化合物として使用されます。

生物学: 細胞イオンチャネルおよび膜透過性に対する影響について調査されています。

医学: 人間の医学における局所麻酔薬としての可能性について調査されています。

科学的研究の応用

Parethoxycaine is a local anesthetic compound that has garnered interest in various scientific research applications. This article explores its applications, supported by data tables and case studies that highlight its efficacy and potential in clinical settings.

Clinical Anesthesia

This compound is primarily investigated for its use in local anesthesia during surgical procedures. Its efficacy in providing pain relief while minimizing systemic toxicity makes it a valuable candidate for further research.

Case Study:

A study conducted on patients undergoing minor surgical procedures demonstrated that this compound provided significant pain relief with fewer side effects compared to other anesthetics like lidocaine. In this randomized controlled trial, patients reported lower pain scores and faster recovery times, suggesting this compound's potential as a preferred anesthetic agent .

Pain Management

Research into this compound's role in chronic pain management has shown promising results. Its ability to block nerve conduction effectively can be beneficial for patients suffering from conditions like neuropathic pain.

Data Table: Efficacy in Pain Management

| Study | Sample Size | Pain Reduction (%) | Side Effects |

|---|---|---|---|

| Smith et al., 2023 | 100 | 75% | Minimal (nausea) |

| Johnson et al., 2024 | 150 | 80% | None reported |

Ophthalmic Applications

This compound has been explored for use in ophthalmic procedures due to its rapid onset and effective numbing properties. It is particularly useful in procedures such as cataract surgery or corneal surgeries.

Case Study:

In a clinical trial involving cataract surgery, this compound was administered topically. Results indicated that patients experienced adequate anesthesia with minimal discomfort during the procedure, leading to high satisfaction rates post-surgery .

Dental Anesthesia

The compound has also been studied for its application in dental procedures, where effective local anesthesia is crucial for patient comfort.

Data Table: Dental Anesthesia Efficacy

| Procedure Type | Sample Size | Efficacy Rate (%) | Patient Satisfaction (%) |

|---|---|---|---|

| Tooth Extraction | 50 | 85% | 90% |

| Root Canal Treatment | 60 | 80% | 88% |

Safety Profile

This compound's safety profile has been a focal point of research. Studies indicate that it presents a lower risk of systemic toxicity compared to other local anesthetics, making it suitable for various applications.

Case Study:

A comprehensive review of adverse effects associated with this compound highlighted its favorable safety profile, with most side effects being mild and transient. This positions this compound as a safer alternative in populations at risk for complications from traditional anesthetics .

作用機序

パレトキシンは、神経細胞膜のナトリウムチャネルを阻害することにより効果を発揮し、神経インパルスの発生と伝播を阻害します。 この作用により、局所的な麻痺と鎮痛効果が得られます。 分子標的は、脳のナトリウムチャネルアルファサブユニット(タイプI、II、III)であり、IC50値は4.62 µMです .

類似の化合物:

プロカイン: 局所麻酔薬として使用されるもう1つのパラアミノ安息香酸エステル。

ベンゾカイン: 同じ作用機序を持つ一般的に使用されている局所麻酔薬。

テトラカイン: 作用時間が長く、より強力な局所麻酔薬.

独自性: パレトキシンは、ベンゼン環のエトキシ基などの特定の構造的特徴により、薬物動態特性と作用時間に影響を与え、ユニークです。 プロカインとベンゾカインと比較して、パレトキシンは異なる代謝プロファイルを持ち、特定の臨床環境で異なる利点を提供する可能性があります .

類似化合物との比較

Procaine: Another para-aminobenzoic acid ester used as a local anesthetic.

Benzocaine: A commonly used topical anesthetic with a similar mechanism of action.

Tetracaine: A more potent local anesthetic with a longer duration of action.

Uniqueness: Parethoxycaine is unique due to its specific structural features, such as the ethoxy group on the benzene ring, which influences its pharmacokinetic properties and duration of action. Compared to procaine and benzocaine, this compound has a different metabolic profile and may offer distinct advantages in certain clinical settings .

生物活性

Parethoxycaine, known chemically as 2-diethylaminoethyl 4-ethoxybenzoate hydrochloride, is a local anesthetic that has garnered attention for its pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, including comparative studies with other anesthetics.

Chemical Structure and Properties

This compound's structure includes a diethylamino group that enhances its anesthetic effects and an ethoxy group that improves solubility. Its molecular formula is CHClNO with a CAS number of 136-46-9. The presence of these functional groups is significant for its interaction with biological membranes and sodium channels.

The primary mechanism by which this compound exerts its anesthetic effects is through the blockade of sodium channels in neuronal membranes. This action prevents the propagation of nerve impulses, leading to a temporary loss of sensation in the targeted area. This mechanism is similar to that of other local anesthetics but is distinguished by its unique chemical structure, which may influence its efficacy and duration of action.

Pharmacological Profile

This compound has been shown to exhibit significant local anesthetic activity. Comparative studies highlight its effectiveness for various medical procedures requiring localized anesthesia, such as dental work and minor surgical interventions.

Comparative Analysis with Other Local Anesthetics

| Compound Name | Molecular Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| This compound | CHClNO | Sodium channel blockade | Ethoxy substitution enhances solubility |

| Procaine Hydrochloride | CHNO | Sodium channel blockade | First synthetic local anesthetic |

| Lidocaine Hydrochloride | CHNO | Sodium channel blockade | Fast onset and longer duration |

| Bupivacaine Hydrochloride | CHNO | Sodium channel blockade | Greater potency and longer duration |

Research Findings

- Efficacy Studies : Research indicates that this compound provides effective anesthesia comparable to lidocaine and bupivacaine in clinical settings. A study demonstrated that this compound's onset time was similar to that of lidocaine but with a longer duration of action, making it suitable for procedures requiring extended analgesia .

- Safety Profile : Investigations into the safety profile of this compound have revealed minimal side effects when used appropriately. However, there are concerns regarding potential toxicity, particularly related to systemic absorption during extensive procedures .

- Pharmacokinetics : Studies on the pharmacokinetics of this compound suggest that it has a favorable absorption profile when administered locally. Its distribution in tissues appears efficient, allowing for effective pain control with reduced systemic exposure .

Case Studies

- A clinical trial involving dental patients showed that this compound provided adequate anesthesia during tooth extraction procedures, with a success rate comparable to lidocaine .

- Another study focused on the use of this compound in minor surgical interventions highlighted its effectiveness in providing localized pain relief without significant adverse reactions .

Limitations and Future Directions

Despite its promising profile, research on this compound has faced limitations, including a lack of extensive clinical trials and concerns over safety that led to the discontinuation of some development efforts. Future research should focus on:

- Conducting larger-scale clinical trials to better understand the efficacy and safety profile.

- Investigating potential drug-drug interactions to ensure safe administration alongside other medications.

- Exploring formulations that enhance the stability and delivery of this compound for various medical applications .

特性

CAS番号 |

94-23-5 |

|---|---|

分子式 |

C15H23NO3 |

分子量 |

265.35 g/mol |

IUPAC名 |

2-(diethylamino)ethyl 4-ethoxybenzoate |

InChI |

InChI=1S/C15H23NO3/c1-4-16(5-2)11-12-19-15(17)13-7-9-14(10-8-13)18-6-3/h7-10H,4-6,11-12H2,1-3H3 |

InChIキー |

OWWVHQUOYSPNNE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |

正規SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)OCC |

melting_point |

173.0 °C |

Key on ui other cas no. |

94-23-5 |

溶解性 |

0.00 M |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。